Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-
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Overview
Description
Acetamide, N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]- is a chemical compound with a complex structure that includes a pyridine ring, an amide group, and a methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]- can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods in industrial settings due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The active hydrogen on the C-2 position of the compound can participate in condensation and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, piperidine, and boiling ethanol . The reaction conditions vary depending on the desired product, with some reactions requiring elevated temperatures and others proceeding at room temperature.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest due to their biological activities .
Scientific Research Applications
Acetamide, N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]- involves its interaction with molecular targets and pathways within biological systems. The compound can activate or inhibit specific biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-substituted cyanoacetamides and heterocyclic amides . These compounds share structural similarities but differ in their specific substituents and functional groups.
Uniqueness
What sets Acetamide, N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]- apart is its unique combination of a pyridine ring, an amide group, and a methylamino substituent, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H13N3O2 |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
N-[3-(methylamino)-4-oxo-2,3-dihydro-1H-pyridin-6-yl]acetamide |
InChI |
InChI=1S/C8H13N3O2/c1-5(12)11-8-3-7(13)6(9-2)4-10-8/h3,6,9-10H,4H2,1-2H3,(H,11,12) |
InChI Key |
VOCFILYYQDYBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=O)C(CN1)NC |
Origin of Product |
United States |
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